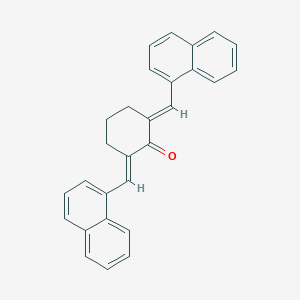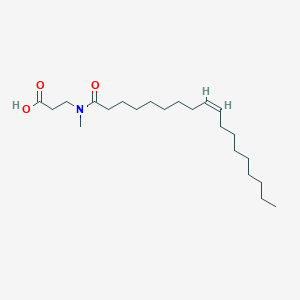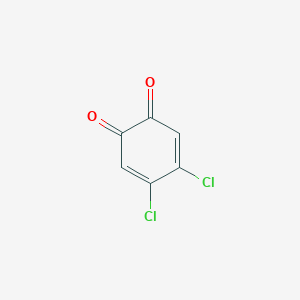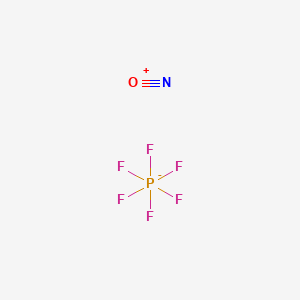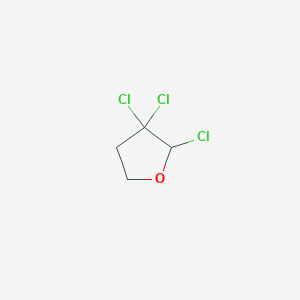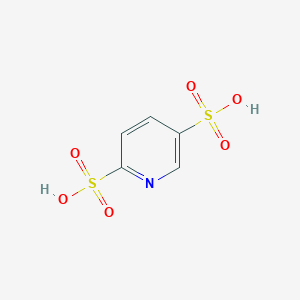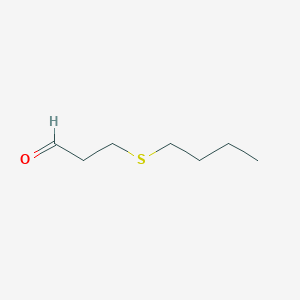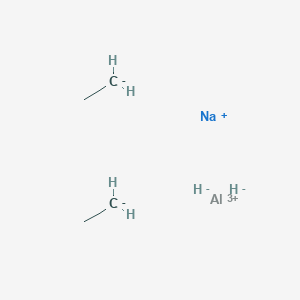
Sodium aluminum diethyldihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium aluminum diethyldihydride (NaAlH4) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It is a white, crystalline powder that is highly reactive and can be synthesized using various methods. In
Mecanismo De Acción
Sodium aluminum diethyldihydride is a strong reducing agent that can donate hydride ions (H-) to various organic compounds, resulting in the reduction of the organic compound and the formation of aluminum oxide (Al2O3) and hydrogen gas (H2). The mechanism of action involves the transfer of hydride ions from Sodium aluminum diethyldihydride to the organic compound, resulting in the formation of an alkoxide intermediate, which then undergoes hydrolysis to form the reduced organic compound.
Biochemical and Physiological Effects:
Sodium aluminum diethyldihydride is highly reactive and can cause severe burns and eye damage upon contact with skin or eyes. It is also toxic when ingested or inhaled and can cause respiratory problems. Due to its high reactivity, Sodium aluminum diethyldihydride should be handled with extreme caution and in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium aluminum diethyldihydride has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, it also has several limitations, including its air and moisture sensitivity, which requires it to be handled in an inert atmosphere, and its potential for explosive decomposition when exposed to heat or moisture.
Direcciones Futuras
There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of its hydrogen storage properties, and the exploration of its potential applications in other fields, such as catalysis and energy storage.
In conclusion, Sodium aluminum diethyldihydride is a highly reactive chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It can be synthesized using various methods and has been studied for its potential use as a reducing agent in organic synthesis. However, it also has several limitations and should be handled with extreme caution. There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods and the optimization of its hydrogen storage properties.
Métodos De Síntesis
Sodium aluminum diethyldihydride can be synthesized using various methods, including the reaction between sodium hydride (NaH) and aluminum chloride (AlCl3), the reaction between sodium borohydride (NaBH4) and aluminum chloride, and the reaction between sodium hydride and aluminum powder. The most commonly used method is the reaction between NaH and AlCl3, which involves the reduction of aluminum chloride by sodium hydride in anhydrous diethyl ether.
Aplicaciones Científicas De Investigación
Sodium aluminum diethyldihydride has been widely studied for its potential applications in the field of hydrogen storage. It is a promising candidate for hydrogen storage due to its high hydrogen content (10.6 wt%), low molecular weight, and high gravimetric and volumetric hydrogen densities. It has also been studied for its potential use as a reducing agent in organic synthesis.
Propiedades
Número CAS |
17836-88-3 |
|---|---|
Nombre del producto |
Sodium aluminum diethyldihydride |
Fórmula molecular |
C4H12AlNa |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
Clave InChI |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
SMILES canónico |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Otros números CAS |
1767-40-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







